molecular formula C11H12Cl3NO B5779333 2,2,2-trichloro-N-mesitylacetamide

2,2,2-trichloro-N-mesitylacetamide

Cat. No. B5779333
M. Wt: 280.6 g/mol
InChI Key: YVOWFKCLIYETMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-mesitylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments for its unique properties and has been the subject of extensive research in recent years. In

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-mesitylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties and may be effective in treating inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been shown to have anti-inflammatory properties. Additionally, it has been found to be effective in reducing the levels of certain inflammatory markers in the blood.

Advantages and Limitations for Lab Experiments

The use of 2,2,2-trichloro-N-mesitylacetamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to synthesize and handle. Additionally, it has been shown to be effective in a variety of applications, including organic synthesis and chemical catalysis. However, there are also some limitations to its use. It can be toxic in high concentrations and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 2,2,2-trichloro-N-mesitylacetamide. One area of interest is the development of new synthesis methods that can produce higher yields of pure product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.

Synthesis Methods

The synthesis of 2,2,2-trichloro-N-mesitylacetamide involves the reaction of mesityl oxide with trichloroacetyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This method of synthesis has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2,2,2-trichloro-N-mesitylacetamide has been widely used in scientific research for its potential applications in various fields. It has been found to be effective in inhibiting the growth of cancer cells and has shown potential as a treatment for certain types of cancer. Additionally, it has been used as a reagent in organic synthesis and as a catalyst in chemical reactions.

properties

IUPAC Name

2,2,2-trichloro-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-6-4-7(2)9(8(3)5-6)15-10(16)11(12,13)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWFKCLIYETMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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